Product packaging for Ethyl D-valinate hydrochloride(Cat. No.:CAS No. 73913-64-1)

Ethyl D-valinate hydrochloride

Cat. No.: B613183
CAS No.: 73913-64-1
M. Wt: 181.7
InChI Key: PQGVTLQEKCJXKF-FYZOBXCZSA-N
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Description

Significance of Chiral Alpha-Amino Acid Esters as Chiral Building Blocks

Chiral alpha-amino acid esters are of paramount importance in synthetic chemistry, serving as versatile chiral building blocks. Their value stems from the inherent stereochemistry of the alpha-carbon, which provides a readily available source of chirality for the synthesis of complex, enantiomerically pure molecules. nih.gov The ability to construct molecules with a specific three-dimensional arrangement is crucial in fields such as medicinal chemistry and materials science, as the biological activity and physical properties of a compound are often dictated by its stereochemistry. nih.gov

The functional groups present in alpha-amino acid esters—the amino group, the ester group, and the side chain—offer multiple points for chemical modification, allowing for their transformation into a wide array of more complex structures. libretexts.org These derivatives are frequently incorporated into the synthesis of bioactive compounds, including pharmaceuticals. For instance, N-alkyl amino acid esters are key structural motifs in enzyme inhibitors and anticoagulants. Current time information in Bangalore, IN. Furthermore, metal complexes of alpha-amino acid esters are utilized as catalysts in asymmetric synthesis, contributing to the development of environmentally friendly chemical processes. sigmaaldrich.com The incorporation of these chiral units can impart specific conformational constraints on peptides and other molecules, influencing their secondary structure and, consequently, their biological function. medchemexpress.com The transformation of α-imino esters, derived from α-amino acid esters, provides a pathway to various natural and unnatural α-amino acid derivatives, which are valuable building blocks in modern organic and medicinal chemistry. chemicalbook.com

Historical Context of D-Amino Acid Derivative Synthesis and Applications

Historically, D-amino acids were considered "unnatural" because they are not typically used in the ribosomal synthesis of proteins. sigmaaldrich.com Their discovery in various organisms, including bacteria and mammals, initiated a paradigm shift, revealing their diverse and significant physiological roles. sfu.caresearchgate.net For example, D-amino acids are essential components of the peptidoglycan cell walls of bacteria. synzeal.com This discovery paved the way for the development of antibiotics that target these unique structural features. In higher organisms, D-amino acids like D-serine and D-aspartic acid have been found to act as neurotransmitters and are involved in the development of the nervous and endocrine systems. sfu.ca

The synthesis of D-amino acid derivatives has evolved significantly over the years. Early methods often involved the resolution of racemic mixtures, a process of separating enantiomers. libretexts.org More advanced and efficient methods now include enantioselective enzymatic synthesis and asymmetric catalysis, which allow for the direct production of the desired D-enantiomer. sigmaaldrich.comresearchgate.net These advancements have made D-amino acid derivatives more accessible for research and various applications.

The applications of D-amino acid derivatives are expanding rapidly. In peptide chemistry, the incorporation of D-amino acids can enhance the stability of peptides against enzymatic degradation, a crucial property for therapeutic peptides. synzeal.com Furthermore, D-amino acid derivatives are utilized in metabolic labeling to visualize bacterial peptidoglycan biosynthesis, providing insights into bacterial growth and serving as a tool for diagnostics and targeted therapies. cymitquimica.comsielc.comgoogle.com The unique properties of D-amino acids continue to inspire new research at the intersection of chemistry and life sciences. synzeal.com

Scope and Research Focus on Ethyl D-valinate Hydrochloride

This compound is a specific chiral compound that serves as a valuable building block in synthetic and analytical chemistry. As a hydrochloride salt of the ethyl ester of D-valine, it possesses a defined stereochemistry that is leveraged in various research applications.

One of the primary research focuses for this compound is its use as a chiral starting material in the synthesis of complex molecules. For instance, it is a key precursor in the synthesis of certain therapeutic nucleoside analogues. google.com A notable example is its use in the preparation of 2'-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]this compound, a D-valinate ester of a guanine (B1146940) derivative. google.com This highlights its role in constructing chiral pharmaceutical ingredients where the specific stereoisomer is essential for biological activity.

In the field of analytical chemistry, this compound is utilized as a reference standard. Specifically, it is employed in the quality control of pharmaceuticals, such as in the analysis of impurities related to the antiviral drug Valacyclovir. synzeal.comsigmaaldrich.com Its enantiomer, L-Valine ethyl ester hydrochloride, and the racemic mixture, DL-Valine ethyl ester hydrochloride, are also used in peptide synthesis and as building blocks for pharmaceuticals, indicating the broader utility of valine esters in chemical synthesis. sigmaaldrich.comcymitquimica.com The compound can be analyzed using techniques like reverse-phase high-performance liquid chromatography (HPLC), which is a scalable method suitable for impurity isolation and pharmacokinetic studies. sielc.com While not extensively documented as a general-purpose chiral auxiliary, the research focus on this compound is centered on its specific and critical role as a chiral building block in the synthesis of targeted, high-value molecules and as an analytical standard.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClNO2 B613183 Ethyl D-valinate hydrochloride CAS No. 73913-64-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGVTLQEKCJXKF-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80224520
Record name Ethyl D-valinate hydrochloride
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Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73913-64-1
Record name D-Valine, ethyl ester, hydrochloride (1:1)
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Record name Ethyl D-valinate hydrochloride
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Record name Ethyl D-valinate hydrochloride
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Record name Ethyl D-valinate hydrochloride
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Advanced Analytical Strategies for Stereochemical Elucidation and Characterization

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is a cornerstone for resolving enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantiomeric separation of amino acid esters. sielc.com The selection of an appropriate chiral stationary phase (CSP) is crucial for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including amino acid derivatives. ymc.co.jp

For the analysis of α-amino acid esters, polysaccharide phenylcarbamate-derived CSPs have shown excellent performance. yakhak.org Specifically, Chiralpak IA and Chiralpak AD-H columns have been found to be superior for the resolution of α-amino acid esters. yakhak.org The enantioselectivity is influenced by the backbone structure of the CSP (cellulose or amylose) and the substituents on the phenyl moiety of the chiral selector. yakhak.org In many cases, coated type CSPs have exhibited better enantiomeric separation than covalently bonded types. yakhak.org

A convenient method for separating α-amino acid esters involves their conversion to benzophenone (B1666685) imine Schiff base derivatives, which can then be resolved on various polysaccharide-derived CSPs, including Chiralcel OD-H, Chiralpak AD-H, and Chiralpak IA. nih.gov The resolution on Chiralpak IC has been noted as generally superior. nih.gov Furthermore, the separation of N-t-BOC and N-CBZ protected α-amino acid ethyl esters has been successfully achieved on polysaccharide-derived CSPs, with Chiralcel OF showing the best enantioselectivity for N-t-BOC derivatives. tandfonline.com

The mobile phase composition also plays a significant role in the separation. For instance, a mobile phase containing acetonitrile (B52724), water, and an acid like phosphoric or formic acid can be used for the analysis of Ethyl D-valinate hydrochloride on a reverse-phase column. sielc.com The use of additives like diethylamine (B46881) (DEA) in the mobile phase can help reduce peak tailing. orientjchem.org

Table 1: HPLC Conditions for Enantiomeric Separation of Amino Acid Esters
Chiral Stationary Phase (CSP)Derivative TypeMobile Phase/EluentDetectionKey FindingsReference
Polysaccharide Phenylcarbamates (e.g., Chiralpak IA, Chiralpak AD-H)Nitrobenzoxadiazole (NBD) derivativesNot SpecifiedUV and FluorescenceChiralpak IA and AD-H are superior for α-amino acid ester resolution. Coated CSPs often perform better. yakhak.org
Chiralpak ICBenzophenone imine Schiff base0.5% 2-propanol/hexane (v/v)UV (254 nm)Generally superior resolution compared to other tested CSPs. nih.gov
Chiralcel OFN-t-BOC protectedNot SpecifiedNot SpecifiedShowed the best enantioselectivities for N-t-BOC α-amino acid methyl and ethyl esters. tandfonline.com
Newcrom R1 (Reverse Phase)None (direct analysis)Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)MS-compatibleA simple reverse-phase method for direct analysis. sielc.com

Gas Chromatography (GC) with Chiral Columns

Gas chromatography (GC) using capillary columns with chiral stationary phases is a highly selective and sensitive technique for the analysis of volatile and semi-volatile chiral compounds. chromatographyonline.com The ability to resolve enantiomers in GC is primarily achieved through the use of derivatized cyclodextrins as stationary phases. chromatographyonline.com These cyclodextrin-based CSPs offer unique selectivities and high efficiency, making them ideal for complex matrices. chromatographyonline.comgcms.cz

For the analysis of amino acids and their esters, derivatization is typically required to increase their volatility for GC analysis. sigmaaldrich.com Chirasil-Val, an amino acid derivative stationary phase, is available in both L- and D-enantiomeric forms, which allows for the reversal of elution order, a useful feature in trace enantiomer analysis. researchgate.net

The choice of cyclodextrin (B1172386) derivative significantly impacts the separation. For instance, the Rt-βDEXse column provides better resolution for compounds like ethyl-2-methylbutyrate compared to other β-cyclodextrin phases. restek.com The optimization of GC parameters, such as using shallow temperature ramp rates (1–5 °C/min below 130 °C and 5–10 °C/min above 130 °C), is important for achieving good separation. chromatographyonline.com

Table 2: GC Chiral Columns for Enantiomeric Separation
Chiral Stationary PhaseBasis of SeparationKey FeaturesApplicationsReference
Derivatized CyclodextrinsDifferential interaction with enantiomersHigh resolution, sensitivity, and speedVolatile and semi-volatile chiral compounds, essential oils, flavors chromatographyonline.comgcms.cz
Chirasil-ValAmino acid derivativeAvailable in L- and D-forms, allowing elution order reversalAmino acids and their derivatives researchgate.net
Rt-βDEXseβ-cyclodextrin derivativeImproved resolution for specific compounds like ethyl-2-methylbutyrateFlavor and fragrance components, various chiral compounds restek.com

Chemical Derivatization Techniques for Enhanced Analysis

Chemical derivatization is often employed to enhance the analytical properties of molecules, such as improving their separation characteristics or detectability.

Marfey's Method and Advanced Marfey's Analysis for Absolute Stereochemistry Determination

Marfey's method is a well-established technique for determining the absolute stereochemistry of amino acids. nih.gov The method involves the derivatization of the amino acid hydrolysate with a chiral derivatizing reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. acs.orgmdpi.com This reaction forms diastereomers that can be separated by reverse-phase HPLC and detected by UV absorbance at 340 nm. acs.org The elution order of the diastereomers, when compared to that of derivatized L- and D-amino acid standards, reveals the absolute configuration of the amino acids in the original sample. acs.org

The "Advanced Marfey's method" introduced variants of the reagent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA), and modified HPLC protocols compatible with mass spectrometry (ESIMS) detection. acs.org This advancement often leads to longer retention times and improved resolution due to the increased hydrophobicity of the derivatives. researchgate.netnih.gov In most cases, the L-amino acid derivative elutes before the D-diastereomer. researchgate.netnih.gov The C3 Marfey's method, a more recent refinement, utilizes a C3 LC column and a specific mobile phase gradient, offering enhanced resolution for all common amino acids, including isoleucine stereoisomers. nih.gov

Pre-column and Post-column Derivatization for Spectroscopic Detection

Derivatization techniques are essential for the analysis of compounds that lack a chromophore or fluorophore, making them difficult to detect using standard UV-Vis or fluorescence detectors. actascientific.comjasco-global.com These methods can be categorized as pre-column or post-column derivatization.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is introduced into the HPLC column. academicjournals.org This technique is widely used for amino acid analysis, with common reagents including o-phthalaldehyde (B127526) (OPA), phenyl isothiocyanate (PITC), and dansyl chloride. actascientific.comactascientific.com The resulting derivatives are then separated, typically on a reverse-phase column. jasco-global.com Pre-column derivatization offers advantages such as a simpler system configuration and high sensitivity. jasco-global.com

Post-column derivatization involves the separation of the underivatized analytes on the column, followed by reaction with a derivatizing agent in a post-column reactor before the mixture enters the detector. actascientific.com This approach is beneficial as it avoids the formation of multiple derivative products from a single analyte and potential interference from reagent byproducts during separation. actascientific.com Common reagents for post-column derivatization of amino acids include ninhydrin (B49086) and OPA. jasco-global.com

Derivatization with Fluoroanhydrides for GC-MS Profiling

For gas chromatography-mass spectrometry (GC-MS) analysis of polar compounds like amino acids, derivatization is necessary to increase their volatility and thermal stability. sigmaaldrich.com Silylation is a common technique, but it is sensitive to moisture. sigmaaldrich.com

An alternative and robust method involves derivatization with fluoroanhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), often in combination with an alcohol like isopropanol. This creates volatile N(O,S)-trifluoroacetyl amino acid esters that are well-suited for GC-MS analysis. This approach is a key part of the "chiral phase" derivatization method, where the derivatized enantiomers are then separated on a chiral GC column.

Another approach is the "diastereomeric phase," where the amino acid is first esterified and then acylated with a chiral reagent like N-trifluoroacetyl-L-prolyl chloride (TPC). The resulting diastereomeric derivatives can then be separated on a conventional achiral GC column.

In-matrix Derivatization Approaches

The analysis of chiral molecules like ethyl D-valinate within complex biological or environmental samples (the "matrix") presents significant challenges. The direct separation of enantiomers can be difficult, and the matrix itself can interfere with detection. In-matrix derivatization is a powerful strategy that addresses these issues by chemically modifying the target analyte prior to analysis. mdpi.com This approach converts a pair of enantiomers, which have identical physical properties in an achiral environment, into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated using standard, non-chiral chromatographic techniques. springernature.comnih.gov

The primary method for this conversion is the reaction of the analyte with a chiral derivatizing reagent (CDR). mdpi.com For ethyl D-valinate, the primary amine group is the reactive site for derivatization. nih.gov One of the most widely used families of CDRs is Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), and its analogues. nih.govresearchgate.netthermofisher.com When ethyl D-valinate is reacted with L-FDAA, a new diastereomeric molecule is formed (L-FDAA-D-ethyl valinate). Its enantiomer, ethyl L-valinate, would react with the same reagent to form a different diastereomer (L-FDAA-L-ethyl valinate). These resulting diastereomers can be readily separated by reversed-phase liquid chromatography. researchgate.net

The benefits of derivatization extend beyond enabling separation. The derivatizing agent often contains a chromophore, which enhances detection by UV-visible spectroscopy, or a readily ionizable group, which significantly improves sensitivity in mass spectrometry. thermofisher.comnih.gov Researchers have developed a variety of CDRs to optimize separation and detection for different classes of amino acids and sample matrices. researchgate.netcolab.wsscience.gov This technique is crucial for accurately quantifying the trace amounts of specific D-amino acids in complex biological samples. mdpi.com

Table 1: Overview of Common Chiral Derivatizing Reagents for Amino Compounds

Reagent Family Example Reagent Principle of Reaction Key Advantages
Marfey's Reagents 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) Nucleophilic aromatic substitution at the primary amine. Well-established, commercially available, creates stable diastereomers, strong UV chromophore for enhanced detection. nih.govresearchgate.netthermofisher.com
Marfey's Reagent Variants 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA) Same as FDAA, but with a different chiral amino acid amide. Offers different selectivity compared to FDAA, which can improve separation for specific analytes. semanticscholar.orgmdpi.com
OPA / Chiral Thiol o-phthalaldehyde / N,N-dimethyl-L-cysteine (DiCys) Forms a fluorescent isoindole derivative with the primary amine. Rapid reaction, provides excellent separation and high sensitivity for LC-MS analysis. researchgate.netsemanticscholar.orgmdpi.com

| Axially Chiral Reagents | (R)-BiAC | Forms carbamate (B1207046) linkage with the amine. | Provides excellent chiral separation and high sensitivity for MS/MS, with predictable elution order for D/L pairs. colab.ws |

Mass Spectrometry in Conjunction with Chromatographic Methods

Mass spectrometry (MS) is an indispensable tool for the analysis of chemical compounds due to its exceptional sensitivity and selectivity. When coupled with chromatographic separation techniques like liquid chromatography (LC), it provides a powerful platform for the definitive identification and quantification of molecules such as this compound.

LC-MS for Stereoisomer Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for chiral analysis. mdpi.com It combines the separation power of LC with the sensitive and specific detection of MS. For the stereoisomer analysis of ethyl D-valinate, two primary LC strategies are employed.

The direct method involves the use of a Chiral Stationary Phase (CSP). nih.goveijppr.com CSPs are packed with a chiral selector that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. eijppr.com Polysaccharide-based CSPs are widely used and are robust enough for use with MS-compatible mobile phases. phenomenex.com This approach allows for the separation of enantiomers without prior derivatization.

The indirect method , as discussed previously, uses a standard achiral column (e.g., a C18 or C8 column) to separate the diastereomers formed after reaction with a chiral derivatizing reagent. researchgate.net This is a very common and effective strategy in LC-MS analysis. The choice of mobile phase is critical for successful LC-MS. It must be volatile to be compatible with the MS interface; therefore, buffers like ammonium (B1175870) acetate (B1210297) or additives like formic acid are used instead of non-volatile salts such as phosphate. sielc.comnih.gov

Table 2: Comparison of LC-MS Strategies for Chiral Separation

Strategy Chromatographic Column Sample Preparation Principle
Direct Analysis Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) phenomenex.com Minimal, typically dilution. Enantiomers interact differently with the chiral selector in the stationary phase, leading to separation. eijppr.com

| Indirect Analysis | Standard Achiral Column (e.g., C18, C8) | Required derivatization with a Chiral Derivatizing Reagent (CDR). researchgate.net | Enantiomers are converted into diastereomers, which have different physical properties and are separable on a standard column. springernature.com |

An example of an LC method for analyzing ethyl L-valinate hydrochloride on a reversed-phase column uses a mobile phase of acetonitrile and water with an acid modifier. sielc.com For MS compatibility, the phosphoric acid mentioned would be replaced with formic acid. sielc.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While LC-MS can separate and detect ethyl D-valinate, tandem mass spectrometry (MS/MS) provides unequivocal structural confirmation. nih.govlongdom.org In an MS/MS experiment, a specific ion—typically the protonated molecular ion [M+H]⁺ of the analyte—is selected in the first stage of the mass spectrometer. This selected "precursor ion" is then fragmented by collision with an inert gas. The resulting "product ions" are analyzed in the second stage of the mass spectrometer. longdom.org

The fragmentation pattern is a unique fingerprint of the molecule's structure. libretexts.orgmsu.edu For ethyl valinate (molecular weight 131.19 g/mol ), the protonated precursor ion would have a mass-to-charge ratio (m/z) of approximately 132.2. The fragmentation of this precursor would yield characteristic product ions that confirm the presence of the ethyl ester group and the valine structure.

Detailed analysis of the mass spectra of similar N-acylated amino acid methyl esters reveals typical fragmentation patterns that are invaluable for structure elucidation. beilstein-journals.org For instance, the loss of neutral molecules such as ethanol (B145695) (a loss of 46 mass units) or the cleavage of the isobutyl side chain are expected fragmentation pathways that help confirm the identity of the compound. This high degree of specificity makes MS/MS an essential tool for structural elucidation in complex mixtures. nist.govnist.govresearchgate.net

Table 3: Predicted Tandem MS Fragmentation for Ethyl D-valinate

Precursor Ion [M+H]⁺ Product Ion (m/z) Neutral Loss (amu) Structural Origin of Loss
132.2 86.2 46 Loss of ethanol (C₂H₅OH) from the ester group.
132.2 87.2 45 Loss of the ethoxy radical (•OC₂H₅).
132.2 103.2 29 Loss of the ethyl radical (•C₂H₅).

Applications in Advanced Organic Synthesis and Chiral Building Blocks

Role as a Chiral Synthon in Asymmetric Synthesis

In the field of asymmetric synthesis, the primary goal is to produce a target molecule as a single enantiomer. researchgate.netnih.gov Chiral synthons, or chiral building blocks, are foundational to this endeavor, as they introduce a pre-existing stereocenter into a molecule, from which subsequent stereocenters can be controlled. Ethyl D-valinate hydrochloride is an exemplar of a chiral synthon derived from the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids. researchgate.net

Chiral induction is the process by which the chirality of one molecule influences the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another. When incorporated into a reactant, the D-valinate moiety can act as a chiral auxiliary, a group that directs the stereoselectivity of a reaction before being removed. wikipedia.org For example, the bulky isopropyl group and the defined stereocenter of the valinate can create a sterically hindered environment, forcing incoming reagents to approach from a specific direction. This steric bias leads to high diastereoselectivity in reactions such as alkylations or aldol (B89426) additions on adjacent centers, thereby establishing new, controlled stereocenters within the growing molecule. researchgate.netwikipedia.org

Utility in Peptide Chemistry and Related Amide Derivatives

Peptides are chains of amino acids linked by amide bonds. The synthesis of peptides, especially those containing non-natural D-amino acids, is a critical area of research for developing therapeutic agents with enhanced stability and novel functions. tcichemicals.comluxembourg-bio.com this compound provides the D-valine residue, which can be incorporated into peptide chains using standard synthesis protocols.

The general process of forming a peptide bond requires the activation of the carboxylic acid group of one amino acid, which then reacts with the amino group of the next. bachem.comresearchgate.net this compound provides the free amino group for this coupling reaction, while its ethyl ester serves as a protecting group for the carboxylic acid. A variety of coupling reagents are used to facilitate this amide bond formation efficiently and with minimal side reactions or loss of chiral integrity. researchgate.net

Coupling Reagent ClassExamplesFunction
Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activate carboxylic acids to form a reactive intermediate for aminolysis. bachem.compeptide.com
Phosphonium Salts BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOPConvert carboxylic acids into highly reactive benzotriazolyl esters. bachem.com
Aminium/Uronium Salts HBTU, HATU, HCTUForm active esters that readily react with amines to form amide bonds. luxembourg-bio.comresearchgate.net
Additives HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole)Added with coupling reagents to suppress racemization and improve reaction efficiency. researchgate.netpeptide.com

Peptidyl boronic acids are a class of potent enzyme inhibitors, where a boronic acid group replaces the C-terminal carboxylic acid of a peptide. The synthesis of these complex molecules can involve the coupling of an amino boronate derivative with a peptide chain. nih.gov In this context, this compound can be used to construct the peptide backbone. For instance, a dipeptidyl boronic ester can be formed by coupling an N-terminally protected D-valine (derived from the starting hydrochloride salt) with an amino boronate ester. nih.gov The resulting dipeptide, containing the D-valine residue, is then deprotected to yield the final peptidyl boronic acid. These compounds are of significant interest in medicinal chemistry for their ability to target proteases. vt.edu

Cyclic peptides are often more stable against degradation by proteases and can be conformationally constrained, which can lead to higher receptor binding affinity and selectivity compared to their linear counterparts. nih.govresearchgate.netnih.gov this compound serves as a precursor for incorporating the D-valine residue into a linear peptide chain destined for cyclization. nih.gov The synthesis involves assembling the linear peptide, often on a solid support, followed by cleavage from the support and an intramolecular "head-to-tail" cyclization reaction to form the final cyclic structure. luxembourg-bio.comresearchgate.net The inclusion of D-amino acids like D-valine can be a key strategy to induce specific turns or conformations that facilitate cyclization and result in a more rigid and biologically active structure. nih.gov

Intermediates in Prodrug and Bioactive Molecule Synthesis

Prodrugs are inactive or less active molecules that are converted into the active drug form within the body. This strategy is often used to improve a drug's properties, such as solubility, stability, or targeted delivery. Amino acid esters are commonly used as carriers in prodrug design. Oligopeptides, for example, can be attached to a drug to create a prodrug that is activated by intramolecular cyclization. mdpi.com By linking a dipeptide carrier containing D-valine (derived from this compound) to a drug, a prodrug can be synthesized that undergoes a chemical cyclization to form a diketopiperazine, releasing the active drug in the process. mdpi.com The use of a D-amino acid can also enhance the prodrug's stability against premature enzymatic degradation in the body. mdpi.com

Alpha-Amino Acid Ester Prodrugs Development and Activation Mechanisms

The development of alpha-amino acid ester prodrugs is a key strategy to enhance the pharmaceutical properties of parent drugs, such as improving solubility, permeability, and oral bioavailability. Prodrugs are inactive therapeutic agents that are converted into their active forms in vivo through enzymatic or chemical transformation. The esterification of a drug with an amino acid, such as D-valine, can facilitate its transport across biological membranes via amino acid transporters.

The use of D-amino acid esters, like Ethyl D-valinate, is a strategic design choice. Prodrugs containing D-configuration amino acids are often enzymatically more stable than their L-configuration counterparts. This increased stability can protect the prodrug from rapid hydrolysis by non-target esterases in the gastrointestinal tract and blood plasma, allowing more of the intact prodrug to reach the target site.

The activation mechanism for these prodrugs typically involves hydrolysis of the ester bond to release the active drug and the D-valine molecule. This cleavage is often catalyzed by specific hydrolases or esterases present in target tissues or cells. For instance, studies on nucleoside analogue prodrugs have shown that amino acid ester hydrolases are responsible for their activation. The rate of this activation can be finely tuned by the choice of the amino acid. While L-isomers are often rapidly hydrolyzed, D-isomers exhibit slower conversion rates, which can be advantageous for achieving sustained release of the active drug. The activation of prodrugs containing D-amino acids in cell homogenates has been observed to be 2.2 to 10.9-fold slower compared to those with L-amino acids.

The general activation pathway can be summarized as follows:

Absorption: The amino acid ester prodrug is absorbed, often via carrier-mediated transport systems like peptide transporters (PEPT).

Distribution: The more stable D-amino acid ester circulates and reaches the target tissue.

Enzymatic Cleavage: Within the target cells or tissues, hydrolases recognize and cleave the ester linkage.

Drug Release: The active drug is released, along with D-valine, which is then metabolized through normal pathways.

This targeted or controlled release minimizes systemic exposure to the active drug, potentially reducing side effects.

Derivatization for Pharmacological Research

This compound is a valuable chiral precursor for the synthesis of more complex molecules intended for pharmacological research. As an important organic chiral source, D-valine and its derivatives are incorporated into the structures of various biologically active compounds to achieve specific stereochemistry, which is often critical for efficacy and safety. innospk.com The ester group in Ethyl D-valinate provides a convenient handle for peptide coupling reactions and other modifications.

Derivatives of D-valine have found applications in diverse areas of pharmacology and agriculture. The D-valine moiety is used as a foundational building block in the asymmetric synthesis of new broad-spectrum antibiotics, pesticides, and antitumor agents. innospk.comnih.gov Its incorporation can enhance the pharmacokinetic properties of the final molecule. chemimpex.com

Below is a table summarizing key derivatives synthesized from D-valine and their applications in pharmacological and related research.

Derivative ClassExample Compound(s)Application AreaRole of D-Valine Moiety
Pyrethroid Insecticides FluvalinateAgricultureProvides essential chirality for insecticidal activity while maintaining low mammalian toxicity. nih.gov
Pleuromutilin Antibiotics ValnemulinVeterinary MedicineServes as a key chiral intermediate in the semi-synthesis of this antibiotic for animals. nih.gov
Polypeptide Antitumor Agents Actinomycin DOncologyD-valine is a component of the pentapeptide lactone rings, crucial for its DNA-intercalating antitumor activity. nih.gov
Peptide-based Drugs Various (Research)Pharmaceutical DevelopmentUsed as a building block to improve pharmacokinetic properties and create compounds with specific stereochemistry for targeting neurological disorders. chemimpex.com

The derivatization of this compound typically involves reactions at its amino or carboxyl groups to build larger, more complex structures. The chirality of the D-valine is preserved throughout these synthetic steps, imparting the desired three-dimensional structure to the final product, which is fundamental to its biological function.

Mechanistic and Computational Investigations of Alpha Amino Acid Ester Reactions

Elucidation of Reaction Mechanisms

Understanding the precise steps through which alpha-amino acid esters react is fundamental to controlling their chemical transformations. Mechanistic studies illuminate the formation of intermediates and transition states, providing a roadmap for reaction optimization.

A significant reaction pathway for certain alpha-amino acid esters involves intramolecular nucleophilic attack. In this process, a nucleophilic group within the same molecule attacks an electrophilic center, often leading to the formation of cyclic intermediates. For instance, the terminal amino group of an alpha-amino acid ester can attack the ester carbonyl, a process that is crucial in the mechanism of action for some prodrugs. nih.gov This type of reaction can lead to the formation of intermediates such as lactams. nih.gov

In some cases, a subsequent intramolecular reaction can occur. For example, a hydroxyl group elsewhere in the molecule might attack a newly formed carbonyl carbon, leading to a bicyclic hemiorthoester intermediate. nih.gov The formation of five- and six-membered rings is particularly favored in these intramolecular reactions. masterorganicchemistry.com The stability and subsequent breakdown of these intermediates dictate the final product distribution. nih.gov The pH of the environment can significantly influence these pathways; for example, under basic conditions, deprotonation of an amine can initiate an intramolecular cyclization. southampton.ac.uk

Kinetic studies are essential for quantifying the rates of reaction and understanding the factors that influence them. The hydrolysis of esters, a common transformation pathway, is often studied to determine reaction order and rate constants. scribd.com For alpha-amino acid esters, hydrolysis involves the cleavage of the ester bond by water, a reaction that can be catalyzed by acids or bases. scribd.comias.ac.in

The rate of hydrolysis is typically dependent on the concentration of the ester and, in catalyzed reactions, the concentration of the catalyst. scribd.com For instance, the acid-catalyzed hydrolysis of esters generally follows pseudo-first-order kinetics when the concentration of water is large and constant. scribd.com The reaction rate can be monitored by measuring changes in the concentration of reactants or products over time, often using techniques like titration or spectroscopy. ias.ac.in

Kinetic data from these studies, such as rate constants and activation energies, provide valuable information about the reaction mechanism. For example, the effect of solvent composition on reaction rates can reveal details about the solvation of the initial and transition states. ajrconline.org

Theoretical Chemistry and Computational Modeling

Theoretical and computational methods have become indispensable tools for investigating the properties and reactivity of molecules like Ethyl D-valinate hydrochloride. These in silico approaches complement experimental studies by providing detailed information at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com By determining the electron density, DFT can predict a wide range of molecular properties, including geometries, energies, and reactivity indices. researchgate.net For alpha-amino acid esters, DFT can be used to model reaction pathways and calculate the energies of reactants, transition states, and products. southampton.ac.ukcmu.edu

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. researchgate.net The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. researchgate.net DFT calculations have been successfully employed to study various reactions, including cyclization mechanisms and the energetics of hydrolysis. southampton.ac.ukmdpi.com The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. mdpi.comnih.gov

Table 1: Example of DFT Calculated Energies for a Reaction Pathway

Stationary PointB3LYP (eV)PBE0 (eV)ωB97XD (eV)MP2 (eV)
Reagents0.0000.0000.0000.000
Intermediate-0.250-0.230-0.260-0.270
Transition State0.8500.9500.7500.980
Products-1.500-1.450-1.520-1.550

This table presents hypothetical energy values for illustrative purposes and does not represent actual data for this compound.

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms in the molecule. caltech.edu This method allows for the exploration of the conformational landscape of flexible molecules like this compound and the study of their interactions with their environment, such as solvents or biological macromolecules. waocp.com

MD simulations are particularly useful for understanding how a molecule's structure fluctuates over time and for identifying the most stable conformations. caltech.edu By simulating the molecule in a solvent, such as water, MD can provide insights into solvation effects and the role of solvent molecules in chemical reactions. researchgate.net These simulations can also be used to study the binding of alpha-amino acid esters to proteins, which is relevant for drug design and understanding biological processes. chinjmap.com The parameters used in the force field, which describes the interactions between atoms, are critical for the accuracy of MD simulations. caltech.edu

Quantum chemical methods, including both ab initio and DFT approaches, are fundamental for studying the energetics of chemical reactions and characterizing transition states. nih.gov These calculations provide detailed information about the potential energy surface of a reaction, allowing for the determination of activation energies and reaction enthalpies. nih.gov

By locating the transition state structure, which is a first-order saddle point on the potential energy surface, chemists can understand the geometry of the molecule at the peak of the reaction barrier. cmu.edu This information is crucial for understanding the factors that control the reaction rate. Frequency calculations are performed to confirm the nature of stationary points, with transition states having exactly one imaginary frequency corresponding to the reaction coordinate. southampton.ac.uk The accuracy of these calculations is highly dependent on the level of theory and the basis set used. nih.gov

Computational Prediction of Chiroptical Properties

The absolute configuration of chiral molecules like this compound is a critical determinant of their biological and chemical properties. Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful experimental techniques for stereochemical analysis. acs.orgmdpi.com These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org However, the interpretation of the resulting spectra to assign the absolute configuration can be complex. The integration of quantum chemical calculations with experimental data has emerged as a robust and indispensable methodology for the unambiguous structural elucidation of chiral compounds. researchgate.netencyclopedia.pub

Computational approaches enable the theoretical prediction of chiroptical properties, providing a direct comparison point for experimental spectra. By calculating the theoretical ECD and VCD spectra for a specific enantiomer, such as the D-configuration of ethyl valinate, and matching it to the experimental spectrum, the absolute configuration can be confidently determined. encyclopedia.pub The reliability of these computational predictions hinges on several factors, most notably the thoroughness of the conformational analysis and the level of theory employed. acs.orgvoaconference.com

For a flexible molecule like this compound, which possesses multiple rotatable single bonds, a comprehensive conformational search is the foundational step. researchgate.netfrontiersin.org The molecule can exist in numerous spatial arrangements, or conformers, each with a specific energy and geometry. researchgate.net These low-energy conformers can all contribute to the final experimental spectrum. Therefore, a key part of the computational process is to identify these significant conformers and calculate their individual chiroptical properties. The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra, reflecting their relative populations at a given temperature. encyclopedia.pubresearchgate.net

The workflow for predicting the VCD and ECD spectra of this compound involves several distinct stages:

Conformational Search : This initial step aims to locate all energetically accessible conformations. This is often achieved using molecular mechanics or semi-empirical methods that can efficiently explore the potential energy surface of the molecule. rsc.org

Geometry Optimization and Frequency Calculation : The geometries of the conformers identified in the search are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). researchgate.net Methods like the B3LYP functional with a basis set such as 6-31G(d) are commonly used. This step yields the optimized structures and their relative energies. researchgate.net For VCD, harmonic vibrational frequencies are also calculated.

Calculation of Chiroptical Properties :

For VCD , the atomic polar tensors (APTs) and atomic axial tensors (AATs) are computed for each optimized conformer to determine IR and VCD intensities. researchgate.net

For ECD , Time-Dependent Density Functional Theory (TD-DFT) is the most prevalent method. acs.orgccspublishing.org.cn It is used to calculate the vertical excitation energies and corresponding rotatory strengths for each conformer. rsc.org The choice of functional, such as CAM-B3LYP, can be crucial for obtaining accurate results. frontiersin.org

Spectral Simulation and Averaging : The calculated intensities (for VCD) or rotatory strengths (for ECD) for each conformer are converted into simulated spectra, often using Gaussian or Lorentzian line shapes. rsc.orgresearchgate.net The final theoretical spectrum is then generated by averaging the spectra of all significant conformers, with each conformer's contribution weighted according to its Boltzmann population derived from its calculated free energy. nih.govresearchgate.net

A successful correlation between the sign and shape of the computationally predicted spectrum and the experimentally measured one allows for a definitive assignment of the D-configuration to the ethyl valinate hydrochloride sample.

The following table outlines the typical computational parameters involved in the prediction of chiroptical properties.

Computational Step Common Methods/Functionals Typical Basis Sets Primary Output
Conformational Search Molecular Mechanics (e.g., MMFF), Semi-empirical (e.g., GFN2-xTB)-A collection of low-energy conformers.
Geometry Optimization DFT (e.g., B3LYP, M06-2X)6-31G(d), 6-31+G(d,p)Optimized geometries and relative free energies of conformers.
VCD/IR Calculation DFT (e.g., B3LYP)6-31G(d), aug-cc-pVDZVibrational frequencies, IR and VCD intensities for each conformer.
ECD Calculation TD-DFT (e.g., B3LYP, CAM-B3LYP)6-311++G(2d,p), aug-cc-pVTZElectronic excitation energies and rotatory strengths for each conformer.
Spectral Averaging Boltzmann statistics-Final theoretical VCD and ECD spectra for comparison with experiment.

This powerful combination of chiroptical spectroscopy and computational chemistry provides deep insights into the three-dimensional structure of molecules like this compound, which is fundamental to understanding their interactions in chemical and biological systems.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry has spurred research into more environmentally friendly methods for synthesizing chiral compounds like Ethyl D-valinate hydrochloride. Future developments are focused on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One promising area is the use of "green" solvents in esterification processes. Traditional methods often rely on hazardous solvents. nih.gov Research into alternatives such as ionic liquids and green ethers is gaining traction. For instance, N-ethylpyridinium trifluoroacetate (B77799) ([EtPy][CF3CO2]) has been shown to be an effective and recyclable catalyst for the esterification of various amino acids. researchgate.net Similarly, green ethers like 2-methyltetrahydrofuran (B130290) (Me-THF) have been successfully used for the preparation of enantiopure amino acid benzyl (B1604629) esters, avoiding the racemization issues associated with higher boiling point solvents. nih.gov

Another key aspect is the development of novel catalytic systems that are both efficient and sustainable. This includes exploring solid acid catalysts, which can be easily separated from the reaction mixture and reused, thus simplifying the purification process and reducing waste. The Fischer-Speier esterification, a classic method, is being re-evaluated with greener solvents and catalysts to improve its environmental footprint. nih.gov The goal is to develop processes that are not only high-yielding but also adhere to the principles of green chemistry.

Synthesis ApproachKey FeaturesPotential Advantages
Ionic Liquid Catalysis Use of ionic liquids like [EtPy][CF3CO2] as catalysts. researchgate.netRecyclable catalyst, environmentally friendly alternative to volatile organic solvents. researchgate.net
Green Ether Solvents Employment of solvents like 2-methyltetrahydrofuran (Me-THF). nih.govAvoids hazardous solvents, can prevent racemization. nih.gov
Solid Acid Catalysis Utilization of reusable solid acid catalysts.Simplified product purification, reduced waste, catalyst reusability.

Engineering of Enzymes for Expanded Substrate Scope and Enhanced Stereoselectivity

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govnih.gov For the production of this compound, the focus is on engineering enzymes, particularly lipases and esterases, to improve their performance. nih.govrug.nlnih.gov

Directed evolution is a powerful technique used to create enzyme variants with desired properties. nih.govrug.nl This process involves generating a large library of mutant enzymes and screening them for improved activity, stereoselectivity, and stability. For example, a lipase (B570770) from Pseudomonas aeruginosa was evolved through successive rounds of random and saturation mutagenesis, resulting in a significant increase in enantioselectivity for the hydrolysis of a chiral ester. nih.gov

Rational design is another key strategy, where knowledge of the enzyme's three-dimensional structure is used to make specific mutations in the active site to accommodate new substrates or enhance stereoselectivity. royalsocietypublishing.org This approach allows for a more targeted modification of the enzyme's properties.

The combination of these engineering strategies is leading to the development of robust biocatalysts with an expanded substrate scope, meaning they can act on a wider variety of molecules, and enhanced stereoselectivity, ensuring the production of the desired enantiomer with high purity. acs.orgnih.gov These advancements are crucial for the efficient and sustainable production of D-amino acid esters. nih.govmdpi.com

Enzyme Engineering StrategyDescriptionOutcome for Chiral Ester Synthesis
Directed Evolution Involves random mutagenesis and screening to identify improved enzyme variants. nih.govrug.nlIncreased enantioselectivity and activity. nih.gov
Rational Design Site-specific mutations based on the enzyme's 3D structure. royalsocietypublishing.orgAltered substrate specificity and improved stereocontrol. royalsocietypublishing.org
Combinatorial Active-Site Saturation Test (CAST) Systematic design and screening of focused libraries around the binding pocket. nih.govBroader substrate acceptance and higher activity towards challenging substrates. nih.gov

Advanced Chiral Recognition and Sensing Technologies

The ability to accurately and sensitively distinguish between enantiomers is critical in many fields, including pharmaceuticals and materials science. Research is ongoing to develop advanced technologies for the chiral recognition of amino acids and their esters.

One approach involves the design of synthetic chiral receptors . For instance, a glucose-based macrocycle has been shown to be effective in the enantioselective binding of a range of amino acid methyl esters in both aqueous and organic solvents. nih.govnih.gov The binding affinity and selectivity of such receptors can be tuned by changing the solvent, providing a versatile tool for chiral recognition. nih.govnih.gov Porphyrin-based artificial receptors have also demonstrated significant chiral recognition capabilities towards amino acid esters, with selectivity factors as high as 7.5 for valine methyl ester. acs.org

Sensor arrays are another emerging technology for chiral discrimination. mdpi.com These arrays can consist of a limited number of chiral and achiral sensors that, when combined with data analysis techniques, can identify and quantify enantiomers in a sample. This approach mimics the natural olfactory system and offers a powerful alternative to designing highly specific receptors for each target molecule. mdpi.com

Furthermore, novel analytical techniques are being developed for enhanced sensitivity and efficiency. For example, a chiral signal-amplified sensor based on charge transfer-induced Surface-Enhanced Raman Scattering (SERS) has been proposed for the enantioselective discrimination of amino acids. rsc.org Electrochemical sensors utilizing cyclodextrin-based microporous organic networks are also showing promise for the recognition of amino acid enantiomers. nih.gov

TechnologyPrincipleApplication in Chiral Recognition
Synthetic Chiral Receptors Host-guest chemistry with specifically designed molecules (e.g., glucose-based macrocycles, porphyrins). nih.govnih.govacs.orgEnantioselective binding and separation of amino acid esters. nih.govnih.govacs.org
Sensor Arrays Use of multiple, broadly selective sensors combined with pattern recognition analysis. mdpi.comDiscrimination of enantiomers and determination of enantiomeric excess. mdpi.com
Advanced Spectroscopic/Electrochemical Sensors Techniques like SERS and electrochemical methods with chiral modifiers. rsc.orgnih.govHigh-sensitivity detection and quantification of specific enantiomers. rsc.orgnih.gov

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work is accelerating the development of new catalysts and synthetic routes for chiral molecules. chiralpedia.com Computational methods, such as Density Functional Theory (DFT), provide deep insights into reaction mechanisms and the origins of stereoselectivity, which can be difficult to obtain through experiments alone. acs.orgscimarina.orgresearchgate.netnih.gov

Rational catalyst design is a key area where this integration is proving invaluable. monash.eduescholarship.org By modeling the transition states of a reaction, researchers can predict which catalyst structure will favor the formation of the desired enantiomer. scimarina.org This computational screening significantly reduces the number of catalyst candidates that need to be synthesized and tested in the lab, saving time and resources. chiralpedia.comadvancedsciencenews.com For example, DFT calculations have been used to elucidate the factors governing enantioselectivity in various asymmetric catalytic reactions, leading to the design of more effective catalysts. acs.orgscimarina.orgnih.gov

This iterative process, where computational predictions guide experimental efforts and experimental results refine the computational models, is a powerful paradigm in modern chemistry. chiralpedia.com It allows for a more targeted and efficient approach to solving complex challenges in asymmetric synthesis. The application of these integrated methodologies is expected to lead to the development of highly efficient and selective processes for the synthesis of this compound.

Exploration of New Applications in Materials Science and Catalysis

While this compound is primarily known as a chiral building block in organic synthesis, researchers are exploring its potential in other fields, particularly materials science and catalysis.

In materials science , chiral amino acid esters can be incorporated into polymers to create new materials with unique properties. For example, they can be used to synthesize biobased poly(amine-co-ester)s, which are biodegradable and have potential applications in the biomedical field, such as for gene delivery. rsc.org The chirality of the amino acid ester can influence the secondary structure and properties of the resulting polymer. Research is also being conducted on the use of chiral amino acid materials and their interactions with other molecules. researchgate.net

Amino acid esters are also being used to create chiral ionic liquids (CILs) . wiley.com These are ionic liquids where either the cation or the anion (or both) is chiral. CILs derived from amino acid ester cations are being investigated for their potential applications in chiral analysis and as media for chiral separations. wiley.com

In the field of catalysis , chiral molecules like this compound or its derivatives have the potential to be used as chiral ligands for transition metal catalysts in asymmetric synthesis. acs.org The chiral environment provided by the ligand can direct the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer.

The exploration of these new applications is still in its early stages, but it highlights the potential for this compound and similar chiral molecules to contribute to the development of advanced materials and novel catalytic systems.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl D-valinate hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

this compound is typically synthesized via esterification of D-valine with ethanol in the presence of hydrochloric acid. Key parameters include temperature control (25–40°C), stoichiometric ratios of reactants, and purification via recrystallization using ethanol/water mixtures. Characterization should include 1H NMR^1 \text{H NMR} (e.g., δ 1.22 ppm for ethyl group protons) and mass spectrometry to confirm molecular weight (265.09 g/mol) . Optimization may involve adjusting reaction time (12–24 hours) and using anhydrous conditions to minimize hydrolysis .

Q. How can researchers validate the enantiomeric purity of this compound, and what analytical techniques are most effective?

Chiral purity is critical for biological applications. Techniques include:

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (90:10) and UV detection at 254 nm.
  • Polarimetry : Measure specific rotation ([α]D20[\alpha]_D^{20}) and compare to literature values (e.g., +12.5° for D-enantiomer).
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] can resolve enantiomeric signals .

Q. What are the best practices for handling and storing this compound to ensure stability in laboratory settings?

Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation. Avoid prolonged exposure to light, as photolytic decomposition may occur. For aqueous solutions, use pH 4–5 buffers (e.g., acetate) to stabilize the ester bond. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) observed during characterization of this compound derivatives?

Discrepancies often arise from residual solvents, tautomerism, or diastereomeric impurities. Mitigation strategies:

  • Drying protocols : Use high-vacuum (<0.1 mbar) to remove trace solvents.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; cross-peaks between α-proton (δ 4.45 ppm) and carbonyl carbons confirm ester connectivity.
  • DFT calculations : Compare experimental and simulated IR spectra to identify anomalous vibrational modes .

Q. What experimental designs are suitable for studying the metabolic stability of this compound in preclinical models?

Use 14C^{14}\text{C}-radiolabeled this compound in rodent pharmacokinetic studies. Key steps:

  • Dosing : Administer orally (5 mg/kg) or intravenously (1 mg/kg) to assess bioavailability.
  • Sample analysis : LC-MS/MS quantification of parent compound and hydrolyzed metabolites (D-valine, ethanol) in plasma and urine.
  • Enzyme inhibition assays : Test susceptibility to esterases using liver microsomes (e.g., human S9 fraction) .

Q. How can isotopic labeling (e.g., 2H^2\text{H}2H, 13C^{13}\text{C}13C) of this compound enhance mechanistic studies in drug metabolism?

Deuterated analogs (e.g., CD3\text{CD}_3-ethyl groups) reduce metabolic cleavage rates, prolonging half-life. Applications:

  • Isotope effect studies : Compare kcatk_{\text{cat}} for deuterated vs. non-deuterated compounds in esterase assays.
  • Tracing metabolic pathways : Use 13C^{13}\text{C}-labeled ethyl groups in mass spectrometry imaging to map tissue distribution .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale research applications?

Implement Quality by Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Monitor pH (1.5–2.0 during HCl addition) and agitation speed (200–400 rpm).
  • PAT tools : Use in-line FTIR for real-time monitoring of esterification progress.
  • Design of Experiments (DoE) : Optimize factors like solvent volume and catalyst concentration via response surface methodology .

Methodological Resources

  • Spectral Databases : Compare 1H NMR^1 \text{H NMR} and 13C NMR^{13}\text{C NMR} shifts with published spectra for related valine esters .
  • Stability Protocols : Follow ICH guidelines Q1A(R2) for forced degradation studies .
  • Chiral Analysis : Refer to USP <621> for chromatographic method validation .

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Feasible Synthetic Routes

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Ethyl D-valinate hydrochloride
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Reactant of Route 2
Ethyl D-valinate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.